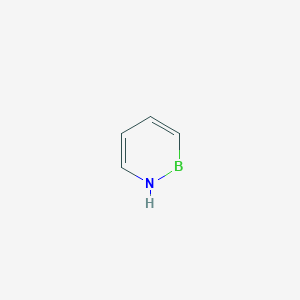

1,2-Dihydro-1,2-azaborine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

6680-69-9 |

|---|---|

分子式 |

C4H5BN |

分子量 |

77.9 g/mol |

InChI |

InChI=1S/C4H5BN/c1-2-4-6-5-3-1/h1-4,6H |

InChI 键 |

RABZMSPTIUSCKP-UHFFFAOYSA-N |

SMILES |

[B]1C=CC=CN1 |

规范 SMILES |

[B]1C=CC=CN1 |

同义词 |

1,2-azaborine 1,2-dihydro-1,2-azaborine |

产品来源 |

United States |

Foundational & Exploratory

The Electronic Structure of 1,2-Dihydro-1,2-azaborine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dihydro-1,2-azaborine, a heterocyclic aromatic compound isoelectronic with benzene, has garnered significant attention due to its unique electronic properties and potential applications in medicinal chemistry and materials science.[1] This technical guide provides an in-depth analysis of the electronic structure of the this compound core, synthesizing key findings from computational and experimental studies. This document presents a comprehensive overview of its molecular geometry, orbital energies, spectroscopic signatures, and reactivity, supported by detailed experimental and computational protocols. All quantitative data are summarized in structured tables for comparative analysis, and key concepts are illustrated with diagrams generated using Graphviz.

Introduction

The replacement of a C=C bond in benzene with an isoelectronic B-N unit results in the formation of this compound, a molecule that retains aromatic character yet exhibits a distinct electronic landscape.[2] This structural modification introduces a significant dipole moment and alters the energies and symmetries of the molecular orbitals, leading to unique reactivity and photophysical properties.[3] Understanding the nuanced electronic structure of this heterocycle is paramount for its rational design and incorporation into functional molecules for drug development and advanced materials. This guide serves as a comprehensive resource, detailing the fundamental electronic characteristics of the this compound ring system.

Molecular Geometry and Bonding

The planarity of the this compound ring is a key indicator of its aromaticity. Microwave spectroscopy and X-ray crystallography studies have confirmed this planar structure. The introduction of the heteroatoms leads to notable differences in bond lengths compared to benzene, reflecting the altered electron distribution.

Table 1: Experimental Bond Lengths of this compound

| Bond | Method | Bond Length (Å) | Reference |

| B-N | Microwave Spectroscopy | 1.45(3) | [4] |

| B-C | Microwave Spectroscopy | 1.51(1) | [4] |

| N-C | Microwave Spectroscopy | 1.37(3) | [4] |

One-electron oxidation of substituted 1,2-azaborines generally leads to an increase of 0.03–0.06 Å in the N1−B2 and C5−C6 bond lengths, and a 0.03–0.05 Å shortening of the C6−N1 bond.[5]

Electronic Properties and Aromaticity

The electronic properties of this compound have been extensively studied through a combination of UV-photoelectron spectroscopy (UV-PES) and computational methods. These studies reveal a significant departure from the electronic structure of benzene.

Table 2: Comparative Electronic Properties of this compound and Benzene

| Property | This compound | Benzene | Reference |

| First Ionization Energy (eV) | 8.6 | 9.25 | [3] |

| Molecular Dipole Moment (D) | 2.154 | 0 | [3] |

| λmax (UV-Vis, nm) | 269 | 255 | [3] |

The replacement of two adjacent carbon atoms in benzene with nitrogen and boron in this compound leads to a significant change in the electronic structure.[3] The degeneracy of the highest occupied molecular orbitals (HOMO) in benzene is lifted in 1,2-azaborine, resulting in a destabilization of the HOMO and stabilization of the HOMO-1.[3]

Spectroscopic Characterization

The unique electronic structure of this compound gives rise to characteristic spectroscopic signatures.

UV-Photoelectron Spectroscopy (UV-PES)

UV-PES provides direct experimental insight into the energies of occupied molecular orbitals. The spectrum of this compound shows distinct ionization bands corresponding to its π and σ orbitals.

Table 3: Ionization Energies of this compound

| Ionization Band | Energy (eV) | Orbital Assignment | Reference |

| 1st | 8.6 | HOMO (π) | [3] |

| 2nd | 10.3 | HOMO-1 (π/n) | [3] |

| 3rd | 11.1 | σ-symmetry orbital | [3] |

| 4th | 12.0 | σ-symmetry orbital | [3] |

| 5th | 12.7 | π bonding interaction between all carbon atoms | [3] |

UV-Visible Spectroscopy

The lowest energy absorption of the parent this compound is observed at 269 nm, which is close in energy to the α-band of benzene (255 nm).[6] However, the molar absorptivity is significantly stronger in the azaborine, indicating a more allowed electronic transition.[6]

NMR Spectroscopy

¹H, ¹¹B, and ¹³C NMR spectroscopy are crucial tools for characterizing 1,2-azaborine derivatives. The chemical shifts are sensitive to the electronic environment of the nuclei within the ring.

Table 4: Representative NMR Chemical Shifts for Parent this compound

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H | See Reference | [6] |

| ¹¹B | See Reference | [6] |

| ¹³C | See Reference | [6] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational bands. A notable feature is the B=N stretching vibration, which appears as a signal pair with a 1:4 intensity ratio, typical for compounds with a natural isotopic abundance of boron (¹⁰B/¹¹B).[7]

Reactivity and Electronic Effects

Computational studies have shown that this compound is an activating substituent for electrophilic aromatic substitution on a tethered benzene ring, stabilizing both ortho and para intermediates.[5] Furthermore, electrophilic substitution and one-electron oxidation reactions of substituted 1,2-azaborines are generally more favorable than those of the corresponding benzene derivatives.[5]

Experimental and Computational Protocols

UV-Photoelectron Spectroscopy (UV-PES)

-

Instrumentation: The gas-phase He I photoelectron spectra are recorded on a spectrometer operating at a constant analyzer energy.

-

Operating Conditions: The experiments are conducted under a working pressure of 5×10⁻⁶ Torr, with the channeltron pressure maintained at ≤10⁻⁷ Torr.

-

Data Acquisition: Spectra are generated from a single scan consisting of 2048 data points, with an accuracy of within 0.05 eV.

-

Calibration: The spectra are calibrated using the known ionization energies of xenon (12.13 and 13.44 eV) and argon (15.76 and 15.94 eV). The accuracy of the reported ionization potentials is ± 0.03 eV for sharp peaks and ± 0.05 eV for broad signals.[3]

Microwave Spectroscopy

-

Instrumentation: A pulsed beam Fourier transform microwave spectrometer is utilized for these measurements.

-

Frequency Range: The spectra are typically measured in the 7-18 GHz range.

-

Sample Introduction: The this compound sample is introduced as a solution in dodecane, maintained at 0°C.

-

Analysis: The high resolution of this technique allows for the accurate determination of rotational constants and nuclear quadrupole hyperfine interactions for various isotopomers (e.g., H₆C₄¹¹B¹⁴N, H₆C₄¹⁰B¹⁴N, and H₅DC₄¹¹B¹⁴N).[4]

UV-Visible Spectroscopy

-

Sample Preparation: Samples are prepared as dilute solutions in a suitable spectroscopic grade solvent (e.g., pentane, CH₂Cl₂) that is optically clear in the region of interest.[8] Solutions must be free of particulate matter.[8]

-

Instrumentation: A standard dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A background spectrum of the solvent-filled cuvette is recorded first. The sample spectrum is then measured over the desired wavelength range. The path length is typically 1 cm.[8]

NMR Spectroscopy

-

Instrumentation: ¹H, ¹¹B, and ¹³C NMR spectra are recorded on high-field NMR spectrometers (e.g., 600 MHz).

-

Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂). For ¹¹B NMR, quartz NMR tubes are preferred to avoid the broad signal from borosilicate glass.

-

Referencing: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.

-

¹¹B NMR: Due to its quadrupolar nature, ¹¹B NMR signals can be broad. ¹¹B is the more sensitive and commonly used isotope compared to ¹⁰B.

Infrared (IR) Spectroscopy

-

Sample Preparation for Solids: Due to the air-sensitivity of some boron compounds, sample preparation must be conducted in an inert atmosphere.

-

Nujol Mull: A small amount of the solid sample is ground to a fine powder and mixed with a few drops of Nujol (mineral oil) to form a paste. This paste is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).[9]

-

KBr Pellet: The finely ground sample is mixed with dry KBr powder and pressed under high pressure to form a transparent pellet.[9]

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.

Computational Methods

-

Software: Quantum electronic structure calculations are typically performed using software packages such as Gaussian.

-

Levels of Theory:

-

Geometry Optimization and Vibrational Frequencies: Density Functional Theory (DFT) with functionals like B3LYP or Møller–Plesset second-order perturbation theory (MP2) are commonly employed.

-

Electronic Properties and Energies: Higher-level methods such as G3MP2 or coupled-cluster methods may be used for more accurate energy calculations. Time-Dependent DFT (TD-DFT) is used for calculating electronic excitation energies and UV-Vis spectra.

-

-

Basis Sets: A range of basis sets are utilized, from split-valence sets like 6-31+G(d,p) to Dunning's correlation-consistent basis sets like aug-cc-pVDZ, depending on the desired accuracy and computational cost.

Visualizations

Caption: Correlation of π-molecular orbital energies between benzene and this compound.

Caption: A typical workflow for the computational analysis of this compound's electronic structure.

Conclusion

The electronic structure of this compound presents a fascinating case of isoelectronic replacement leading to significant, yet predictable, alterations in aromatic character and reactivity compared to benzene. Its lower ionization energy, significant dipole moment, and distinct molecular orbital landscape make it a valuable scaffold for the development of novel pharmaceuticals and functional materials. The comprehensive data and protocols presented in this guide offer a foundational resource for researchers aiming to harness the unique properties of this promising heterocyclic core.

References

- 1. Boron NMR [chem.ch.huji.ac.il]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structurally Diverse Boron-Nitrogen Heterocycles from an N2 O23- Formazanate Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.uvic.ca [web.uvic.ca]

- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

A Theoretical and Computational Guide to 1,2-Azaborine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies of 1,2-azaborine, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. By replacing a C=C bond in benzene with an isoelectronic B-N bond, 1,2-azaborine exhibits unique electronic and structural properties that make it a compelling candidate for the development of novel therapeutic agents and functional materials. This document summarizes key quantitative data from computational studies, details the theoretical methodologies employed, and provides visual representations of computational workflows.

Core Properties: A Quantitative Overview

Theoretical calculations have been instrumental in elucidating the fundamental properties of 1,2-azaborine and its derivatives. The following tables summarize key quantitative data from various computational studies, providing a comparative overview of its structural, electronic, and energetic characteristics.

Table 1: Structural Parameters of 1,2-Azaborine

| Parameter | Method/Basis Set | Value | Reference |

| Bond Lengths (Å) | |||

| B-N | MP2/6-311+G(d,p) | 1.45 (planar ring) | [1] |

| B-C | MP2/6-311+G(d,p) | 1.51 | [1] |

| N-C | MP2/6-311+G(d,p) | 1.37 | [1] |

| C3-C4 | CCSD(T)/cc-pVTZ | 1.573 (Dewar isomer) | [2] |

| B-N | CCSD(T)/cc-pVTZ | 1.397 (Dewar isomer) | [2] |

| Rotational Constants (MHz) | |||

| A | B3LYP/6-31+G(d,p) | 4477.987(4) (for N-Et-1,2-azaborine) | [3] |

| B | B3LYP/6-31+G(d,p) | 1490.5083(7) (for N-Et-1,2-azaborine) | [3] |

| C | B3LYP/6-31+G(d,p) | 1230.6728(6) (for N-Et-1,2-azaborine) | [3] |

| Nuclear Quadrupole Coupling Constants (MHz) | |||

| eQq_aa (¹¹B) | B3LYP/6-31+G(d,p) | -1.82(1) (for N-Et-1,2-azaborine) | [3] |

| (eQq_bb - eQq_cc) (¹¹B) | B3LYP/6-31+G(d,p) | -3.398(4) (for N-Et-1,2-azaborine) | [3] |

| eQq_aa (¹⁴N) | B3LYP/6-31+G(d,p) | 1.25(1) (for N-Et-1,2-azaborine) | [3] |

| (eQq_bb - eQq_cc) (¹⁴N) | B3LYP/6-31+G(d,p) | 0.662(4) (for N-Et-1,2-azaborine) | [3] |

Table 2: Electronic and Energetic Properties of 1,2-Azaborine

| Property | Method/Basis Set | Value | Comparison/Note | Reference |

| HOMO Energy | DFT | Higher than benzene and toluene | [4] | |

| LUMO Energy | DFT | Lower than benzene and toluene | [4] | |

| HOMO-LUMO Gap | DFT | Very small | [4] | |

| First Ionization Energy (eV) | CAM-B3LYP/6-311G(d) | 8.6 | Benzene: 9.25 eV, Toluene: 8.83 eV | [5] |

| Resonance Stabilization Energy (kcal/mol) | G3(MP2) | 18.4 | Benzene: 32.4 kcal/mol | [1][6] |

| Heat of Hydrogenation (kcal/mol) | G3(MP2) | -30.1 | [6] | |

| Dipole Moment (Debye) | CAM-B3LYP/6-311G(d) | 2.154 | Benzene: 0 D, Toluene: 0.349 D | [5] |

| Aromaticity | NICS Calculations | Less aromatic than benzene, more than borazine | [7][8] | |

| Relative Stability of Isomers | Theoretical Studies | 1,2-azaborine >> 1,4-azaborine > 1,3-azaborine | The most stable isomer is not the most aromatic. | [4] |

Theoretical Protocols

The theoretical investigation of 1,2-azaborine properties relies on a range of computational chemistry methods. The following outlines the typical protocols employed in these studies.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for studying the electronic structure and properties of 1,2-azaborine and its derivatives.

-

Functionals : Common functionals include B3LYP for general property calculations and M06-2X for reaction mechanisms and thermochemistry.[3][9] CAM-B3LYP is often used for time-dependent DFT (TD-DFT) calculations to predict electronic excitation energies.[5]

-

Basis Sets : A variety of Pople-style basis sets are frequently used, such as 6-31G(d) for initial geometry optimizations and larger sets like 6-31+G(d,p) and 6-311++G(d,p) for more accurate energy and property calculations.[3][10] Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are also employed, particularly for high-accuracy calculations of interaction energies.[11]

-

Software : The GAUSSIAN suite of programs is a commonly cited software package for performing these calculations.[3]

-

Applications : DFT calculations are used to determine optimized geometries, vibrational frequencies, HOMO-LUMO energies, and to investigate reaction pathways and transition states.[9][10][12]

Ab Initio Calculations

For higher accuracy, particularly for electron correlation effects, ab initio methods are employed.

-

Møller-Plesset Perturbation Theory (MP2) : This method is used for geometry optimizations and frequency calculations, especially when studying intermolecular interactions and for systems where DFT may not be sufficiently accurate.[7][11]

-

Coupled Cluster Theory (e.g., CCSD(T)) : Considered the "gold standard" for its high accuracy in energy calculations, CCSD(T) is used to obtain reliable bond lengths and relative energies of isomers.[2][13]

-

Basis Sets : Similar to DFT, a range of basis sets are used, with larger sets like 6-311++G** and cc-pVTZ providing more accurate results.[2]

Aromaticity Indices

Several computational metrics are used to quantify the aromaticity of 1,2-azaborine.

-

Nucleus-Independent Chemical Shift (NICS) : This is a magnetic criterion where negative values inside the ring indicate aromaticity. Calculations show 1,2-azaborine has a substantial aromatic character.[8][11]

-

Harmonic Oscillator Model of Aromaticity (HOMA) : This index is based on the degree of bond length equalization.[8]

-

Para-Delocalization Index (PDI) : This index measures the electron delocalization between para-positioned atoms.[8]

-

Energy-based methods : The aromatic stabilization energy (ASE) is determined by comparing the heat of hydrogenation of 1,2-azaborine with that of reference non-aromatic systems.[6]

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of theoretical studies on 1,2-azaborine, from initial setup to final analysis.

Caption: A typical workflow for the theoretical calculation of 1,2-azaborine properties.

Caption: Logical relationship of methods for determining the aromaticity of 1,2-azaborine.

References

- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoisomerization of 1,2-Dihydro-1,2-Azaborine – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Azaborine - Wikipedia [en.wikipedia.org]

- 5. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. comporgchem.com [comporgchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Theoretical Studies of Aromatic Azaborines [mdpi.com]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of 1,2-Dihydro-1,2-azaborine Isomers

This technical guide provides a comprehensive overview of the stability of this compound isomers, a class of aromatic boron-nitrogen heterocycles isoelectronic to benzene. The unique electronic and structural properties of these compounds make them of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical pathways.

Relative Thermodynamic Stability of Azaborine Isomers

Theoretical studies have established a clear trend in the thermodynamic stability of the three positional isomers of azaborine. The 1,2-azaborine isomer is consistently found to be the most stable, primarily due to the presence of a strong B=N double bond within its structure.[1] In contrast, the 1,3- and 1,4-isomers lack this direct boron-nitrogen double bond.[1] Computational analyses consistently place the 1,4-isomer as intermediate in stability, with the 1,3-isomer being the least stable.[1][2]

It is crucial to note that the trend in aromaticity does not follow the same order as thermodynamic stability. Studies based on magnetic criteria and electron delocalization suggest that the 1,3-azaborine is the most aromatic of the three, followed by the 1,2- and then the 1,4-azaborine.[2][3]

Table 1: Calculated Relative Energies of Azaborine Isomers

| Isomer | Relative Energy (kcal/mol) | Computational Method | Reference |

| 1,2-Azaborine | 0.0 | CCSD/6-311++G(d,p) | [3] |

| 1,3-Azaborine | 28.3 | CCSD/6-311++G(d,p) | [3] |

| 1,4-Azaborine | 19.3 | CCSD/6-311++G(d,p) | [3] |

Note: Energies are relative to the most stable isomer, 1,2-azaborine.

Photoisomerization and Valence Isomers

The photochemistry of this compound has been investigated, revealing pathways to various valence isomers. Upon irradiation, this compound can undergo a selective electrocyclic ring-closure to form its Dewar isomer (2-aza-3-borabicyclo[2.2.0]hex-5-ene).[4][5] This Dewar isomer is kinetically stable at room temperature but can thermally revert to the parent 1,2-azaborine.[4] Further irradiation of the Dewar isomer with shorter wavelength UV light can lead to fragmentation.[4]

Computational studies have also explored the relative energies of other potential photoisomers, including BN-fulvene, BN-benzvalene, and BN-prismane.

Table 2: Calculated Relative Energies of this compound Photoisomers

| Isomer | Relative Energy (kcal/mol) | Computational Method | Reference |

| This compound | 0.0 | MP2/6-311++G | [6] |

| BN-Fulvene | +17.8 | MP2/6-311++G | [6] |

| BN-Benzvalene | +55.8 | MP2/6-311++G | [6] |

| BN-Dewar Isomer | +59.7 | MP2/6-311++G | [6] |

| BN-Prismane | +101.2-112.9 | MP2/6-311++G** | [6] |

Note: Energies are relative to the parent this compound.

Caption: Photoisomerization of this compound.

Experimental Protocols

The synthesis and characterization of 1,2-dihydro-1,2-azaborines involve multi-step procedures. Below are generalized methodologies based on commonly cited synthetic routes.

Synthesis of the Parent this compound

The first successful synthesis of the parent this compound was achieved by Liu and coworkers in 2009.[7] A key feature of this synthesis is the use of a tert-butyldimethylsilyl (TBS) protecting group on the nitrogen atom, which facilitates a ring-closing metathesis reaction.[7]

General Workflow:

-

Precursor Synthesis: Preparation of a diene precursor containing the B-N moiety.

-

Ring-Closing Metathesis (RCM): Use of a Grubbs catalyst to form the six-membered ring.[1]

-

Oxidation/Aromatization: Conversion of the dihydroazaborine precursor to the aromatic 1,2-azaborine.

-

Deprotection and Functionalization: Removal of the N-protecting group (if desired) and substitution at the boron atom. For the parent compound, substitution at boron with a hydride source is performed.[7]

Caption: A typical synthetic workflow for 1,2-azaborines.

Characterization Methods

The structural and electronic properties of this compound isomers are typically characterized by a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹¹B, and ¹³C NMR are used to confirm the structure and purity of the synthesized compounds.[7]

-

UV-Visible (UV/vis) Spectroscopy: The electronic absorption spectra provide insights into the aromatic character of the heterocycles. The parent this compound exhibits a strong absorption around 269 nm, which is comparable to the α-band of benzene.[7]

-

Infrared (IR) Spectroscopy: Used to identify characteristic vibrational modes of the B-N and other functional groups.

-

High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized molecules.[7]

-

X-ray Crystallography: Provides precise bond lengths and angles, offering direct evidence of bond delocalization and planarity, which are hallmarks of aromaticity.[7]

Computational Methods

Density Functional Theory (DFT) and ab initio methods are extensively used to predict and understand the properties of azaborine isomers.

-

Geometry Optimization: Performed to find the lowest energy structures of the molecules.

-

Frequency Calculations: Used to confirm that the optimized geometries correspond to true energy minima.

-

Relative Energy Calculations: Methods like MP2 and CCSD are employed to determine the relative stabilities of different isomers.[3][6]

-

Aromaticity Indices: Calculations such as Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility exaltation are used to quantify the degree of aromaticity.

Stability Towards Water and Oxygen

The stability of 1,2-dihydro-1,2-azaborines in the presence of water and oxygen is a critical factor for their potential applications, particularly in biological systems.

-

Hydrolytic Stability: In general, 1,2-dihydro-1,2-azaborines are found to be quite stable towards water.[7][8]

-

Oxidative Stability: The stability towards oxygen is more variable and depends on the substituents on the ring. Specifically, the nature of the substituents on the boron atom and the C(3) position plays a significant role.[8] Electron-withdrawing groups have been shown to enhance the resistance of the heterocycle to oxidative degradation.[8]

Caption: Factors affecting the stability of 1,2-azaborines.

Conclusion

The stability of this compound isomers is a multifaceted topic, with a clear distinction between thermodynamic stability, aromaticity, and kinetic stability under photochemical conditions. The 1,2-isomer is the most thermodynamically stable, making it a primary target for synthesis. However, the potential for photoisomerization and the influence of substituents on stability towards environmental factors are critical considerations for the design and application of these novel heterocycles in drug development and materials science. Further research into the synthesis of the less stable isomers and a deeper understanding of their reactivity will continue to expand the utility of this fascinating class of compounds.

References

- 1. Azaborine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Dewar Isomer of 1,2-Dihydro-1,2-azaborinines: Isolation, Fragmentation, and Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photoisomerization of this compound – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How stable are 1,2-dihydro-1,2-azaborines toward water and oxygen? - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2-Dihydro-1,2-azaborine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core spectroscopic properties of 1,2-Dihydro-1,2-azaborine, a heterocyclic aromatic compound isoelectronic with benzene. As a benzene analogue, it presents unique electronic characteristics with significant potential in medicinal chemistry and materials science. This document summarizes key quantitative spectroscopic data, details relevant experimental protocols, and visualizes essential workflows and conceptual relationships to facilitate a comprehensive understanding of this molecule's behavior under various spectroscopic techniques.

Introduction

This compound is a six-membered aromatic heterocycle in which a C=C bond of benzene is replaced by an isoelectronic B-N bond.[1] This substitution imparts a significant dipole moment and alters the electronic structure compared to its carbocyclic counterpart, leading to distinct spectroscopic signatures.[2] Understanding these properties is crucial for its application in the development of novel therapeutic agents and functional materials. This guide focuses on its ultraviolet-visible (UV-Vis) absorption, ultraviolet photoelectron spectroscopy (UV-PES), fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound and its derivatives, providing a comparative overview.

Table 1: Electronic Spectroscopy Data

| Compound | λmax (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Ionization Energy (eV) | Solvent/Phase | Reference |

| This compound | 269 | 15632 | - | - | 8.6 (1st) | Gas Phase | [3][4] |

| N-Me-1,2-BN-toluene | 278 | - | - | - | 8.45 (1st) | Gas Phase | [4] |

| Benzene | 255 | 977 | - | - | 9.25 (1st) | Gas Phase | [3][4] |

| Toluene | 262 | - | - | - | 8.83 (1st) | Gas Phase | [4] |

| Cationic 1,2-azaborine (3a, R=Me) | 287 | 12713 | - | - | - | CH2Cl2 | [1] |

| Cationic 1,2-azaborine (3b, R=Ph) | 292 | 21869 | 360 | 0.06 | - | CH2Cl2 | [1] |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm-1) (Neon Matrix, 4K) | Assignment | Reference |

| 3463.1 | N-H stretch | [5] |

| 2547.8 - 2527.0 | B-H stretch | [5] |

| 1543.4 / 1540.1 | 10B=N / 11B=N stretch | [5] |

| 1486.7, 1453.6 | C-H in-plane bend | [5] |

| 903.4 / 897.4 | 10B-H / 11B-H bend | [5] |

| 816.7, 711.9, 709.2 | C-H out-of-plane bend | [5] |

| 574.2 | N-H bend | [5] |

Table 3: NMR Spectroscopy Data for this compound

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| 1H (H3) | ~7.0 | CD2Cl2 | [6] |

| 1H (H4) | ~6.5 | CD2Cl2 | [6] |

| 1H (H5) | ~7.2 | CD2Cl2 | [6] |

| 1H (H6) | ~7.5 | CD2Cl2 | [6] |

| 11B | Not explicitly stated for parent | - | |

| 13C | Not explicitly stated for parent | - |

Experimental Protocols

Synthesis of this compound

The first successful synthesis of the parent this compound was reported by Liu and coworkers in 2009.[3][7] The multi-step synthesis is outlined below.

Step 1: Synthesis of the Diene Precursor The synthesis begins with the formation of a diene precursor through the condensation of in situ-generated allylboron dichloride with an appropriate amine, such as methylallylamine for N-substituted derivatives, or a protected amine for the parent compound.

Step 2: Ring-Closing Metathesis (RCM) The diene is then subjected to ring-closing metathesis using a Grubbs' catalyst (e.g., Grubbs' first generation catalyst) to form the dihydro-azaborine ring.[7]

Step 3: Dehydrogenation The resulting cyclic compound is dehydrogenated to introduce aromaticity. This can be achieved using a catalyst such as palladium on carbon.[7]

Step 4: Deprotection (for the parent compound) For the synthesis of the parent this compound, a protecting group on the nitrogen atom (e.g., tert-butyldimethylsilyl, TBS) is employed.[3] This protecting group is removed in the final steps. A common method involves the formation of a piano-stool complex with a chromium carbonyl derivative, followed by cleavage of the N-TBS bond with a fluoride source (e.g., HF), and subsequent deprotection from the chromium complex using a phosphine ligand like triphenylphosphine.[7]

Caption: Synthetic workflow for this compound.

UV-Photoelectron Spectroscopy (UV-PES)

The gas-phase He I photoelectron spectra of this compound are recorded to determine its ionization energies and gain insight into its molecular orbital structure.[1]

Instrumentation: A three-part spectrometer equipped with a He-I radiation source (21.21 eV), a 127° cylindrical analyzer, and a channeltron detector is used. The spectra are typically calibrated with known lines of xenon (12.13 and 13.44 eV) and argon (15.76 and 15.94 eV).[1]

Sample Introduction: The sample is slowly vaporized under low pressure (e.g., 10-6 Torr) inside a temperature-controlled injector. The gaseous flow is then continuously and simultaneously analyzed by the UV-photoelectron spectrometer and a mass spectrometer to ensure the purity of the analyzed species.[1]

Data Analysis: The resulting photoelectron spectrum plots the number of photoelectrons detected versus their kinetic energy. The ionization energies are then calculated from the kinetic energies of the photoelectrons. Computational methods, such as Density Functional Theory (DFT), are often used to assign the observed ionization bands to specific molecular orbitals.[1]

Spectroscopic Characterization and Electronic Structure

The spectroscopic data provides a detailed picture of the electronic structure of this compound and highlights the perturbations induced by the B-N substitution compared to benzene.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound shows a lowest energy absorption at 269 nm, which is red-shifted compared to benzene (255 nm).[3] This bathochromic shift is indicative of a smaller HOMO-LUMO gap in the azaborine. The extinction coefficient is significantly higher than that of benzene, suggesting a more allowed electronic transition.[3]

UV-Photoelectron Spectroscopy (UV-PES): UV-PES studies reveal that the first ionization energy of this compound (8.6 eV) is lower than that of benzene (9.25 eV).[4] This indicates that the Highest Occupied Molecular Orbital (HOMO) of the azaborine is higher in energy than that of benzene, making it more susceptible to oxidation.

Fluorescence Spectroscopy: While the parent this compound is not strongly fluorescent, certain derivatives, particularly cationic species, exhibit fluorescence. For instance, a phenyl-substituted cationic 1,2-azaborine displays an emission maximum at 360 nm with a quantum yield of 0.06 in dichloromethane.[1] This opens avenues for the development of novel fluorophores.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct stretching frequencies for the N-H (around 3463 cm-1) and B-H (around 2530 cm-1) bonds.[5] A strong pair of bands around 1540 cm-1 is assigned to the B=N stretching vibration, with the splitting arising from the natural abundance of 10B and 11B isotopes.[5]

NMR Spectroscopy: The aromatic nature of this compound is confirmed by 1H NMR spectroscopy, which shows downfield chemical shifts for the ring protons, indicative of a diamagnetic ring current.[3] The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and boron atoms.

Caption: Relationship between spectroscopic techniques and inferred molecular properties.

Conclusion

The spectroscopic properties of this compound reveal a molecule with a distinct electronic structure compared to benzene, characterized by a higher energy HOMO, a lower energy LUMO, and a significant dipole moment. These features are directly observable through various spectroscopic techniques, each providing a unique piece of the puzzle. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this promising class of heterocycles, enabling further exploration of their potential in drug design and materials science. The continued investigation into the rich spectroscopic behavior of 1,2-azaborine and its derivatives will undoubtedly unlock new applications and deepen our fundamental understanding of aromaticity and molecular engineering.

References

- 1. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UV-photoelectron spectroscopy of 1,2- and 1,3-azaborines: a combined experimental and computational electronic structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoisomerization of this compound – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

BN/CC Isosterism in Aromatic Heterocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carbon-carbon (C=C) double bond with a boron-nitrogen (B-N) single bond, a concept known as BN/CC isosterism, has emerged as a powerful tool in medicinal chemistry and materials science. This bioisosteric substitution in aromatic and heteroaromatic systems offers a subtle yet impactful way to modulate the physicochemical and biological properties of molecules. This guide provides a comprehensive technical overview of BN/CC isosterism in aromatic heterocycles, covering its core principles, synthetic methodologies, comparative physicochemical properties, and applications in drug discovery, complete with detailed experimental protocols and visual diagrams to facilitate understanding and application in a research setting.

Fundamental Principles of BN/CC Isosterism

BN/CC isosterism is founded on the principle that the B-N bond is isoelectronic and isosteric with the C=C bond. Boron, with one less valence electron than carbon, and nitrogen, with one more, form a dative bond that mimics the size and valency of a C=C unit. However, the difference in electronegativity between boron (2.04) and nitrogen (3.04) introduces a significant dipole moment and alters the electronic landscape of the aromatic ring. This fundamental change is the basis for the diverse applications of BN/CC isosterism.

The introduction of a B-N bond into an aromatic system perturbs its electronic structure, affecting properties such as:

-

Aromaticity: While BN-heterocycles retain aromatic character, the degree of aromaticity can be altered compared to their carbonaceous counterparts. For instance, calculations have shown that BN-naphthalene possesses about 81% of the aromaticity of naphthalene.[1]

-

HOMO-LUMO Energies: The incorporation of the B-N unit generally lowers the energy of the highest occupied molecular orbital (HOMO) and can either raise or lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO gap. This has profound implications for the photophysical and electrochemical properties of the molecule.

-

Dipole Moment: The inherent polarity of the B-N bond introduces a significant dipole moment, which can enhance solubility in polar solvents and influence intermolecular interactions, including protein-ligand binding.[2]

-

Reactivity: The polarized B-N bond creates distinct electron-rich and electron-deficient regions within the aromatic ring, leading to altered and often more regioselective reactivity in chemical transformations.

Comparative Physicochemical Properties of BN/CC Isosteric Pairs

The substitution of a C=C unit with a B-N moiety leads to measurable changes in various physicochemical parameters. The following tables summarize key quantitative data for representative BN/CC isosteric pairs, offering a direct comparison to facilitate the rational design of novel compounds.

Table 1: Comparison of Physicochemical Properties of Indole and its "Fused" BN Isostere

| Property | Indole | "Fused" BN Indole | Reference |

| pKa (N-H) | 20.95 | ~30 | [3] |

| Oxidation Potential (V vs. SCE) | 1.18 | 1.04 | [3] |

| Absorption Maximum (λmax, nm in CH3CN) | 268 | 293 | [1][4] |

| Emission Maximum (λem, nm in CH3CN) | 315 | 360 | [1][4] |

| Stokes Shift (cm-1) | 5570 | 6350 | [1][4] |

| Fluorescence Quantum Yield (Φ) | 0.32 | 0.08 | [1] |

| Molar Absorptivity (ε, M-1cm-1) | 8200 | 6400 | [1] |

| Dipole Moment (D) | 2.177 | 1.512 | [2] |

Table 2: Comparison of Bond Lengths (Å) in Indole and "Fused" BN Indole

| Bond | Indole | "Fused" BN Indole | Reference |

| C2-C3 | 1.37 | 1.38 | [4] |

| N1-C2 | 1.38 | - | [4] |

| N1-B2 | - | 1.42 | [4] |

| C8-C9 | 1.41 | - | [1] |

| C8-N9 | - | 1.40 | [1] |

| C4-C9 | 1.42 | - | [1] |

| B4-N9 | - | 1.45 | [1] |

Table 3: Comparison of HOMO-LUMO Energies and Dipole Moments of Benzene and 1,2-Azaborine

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Reference |

| Benzene | -9.25 | 1.1 | 10.35 | 0 | [5] |

| 1,2-Azaborine | -9.1 | -0.6 | 8.5 | 1.6 | Theoretical |

Synthesis and Functionalization of BN-Aromatic Heterocycles

The synthesis of BN-containing heterocycles has evolved significantly, with methodologies now available for the preparation of a wide array of BN-arenes and their subsequent functionalization.

General Synthetic Strategies

Several key strategies are employed for the construction of the core BN-heterocyclic scaffold:

-

Ring-Closing Metathesis (RCM): This powerful method has been utilized for the synthesis of 1,2-azaborines, often followed by an oxidation step to achieve full aromaticity.

-

Condensation Reactions: The reaction of appropriately substituted amines and boronic acids or their derivatives is a common route to various BN-heterocycles.

-

Modular Synthesis from Simple Building Blocks: Recent advances have enabled the modular synthesis of multi-substituted 1,2-azaborines from readily available cyclopropyl imines/ketones and dibromoboranes.[6][7][8]

Late-Stage Functionalization

The ability to functionalize the BN-heterocycle after its initial synthesis is crucial for creating diverse molecular libraries. Key late-stage functionalization techniques include:

-

Electrophilic Aromatic Substitution (EAS): BN-arenes can undergo EAS reactions, such as halogenation, with high regioselectivity, providing handles for further transformations.

-

Nucleophilic Substitution: The boron atom in many BN-heterocycles is susceptible to nucleophilic attack, allowing for the introduction of various substituents.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds at specific positions on the BN-heterocycle.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of a "Fused" BN Indole Derivative

Synthesis of N-TBS "Fused" BN Indole (3c):

This protocol is adapted from the synthesis of the parent "fused" BN indole.

-

Synthesis of N-TBS-N'-allylethylenediamine (6): To a solution of N-allylethylenediamine (5.0 g, 58 mmol) in THF (100 mL) at 0 °C is added n-BuLi (2.5 M in hexanes, 23.2 mL, 58 mmol) dropwise. The mixture is stirred for 1 h at room temperature, then cooled to 0 °C. TBSCl (8.7 g, 58 mmol) in THF (50 mL) is added, and the reaction is stirred overnight at room temperature. The reaction is quenched with water, and the product is extracted with Et2O. The organic layer is dried over MgSO4 and concentrated to give 6 (yield: 87%).

-

Synthesis of the Diazaborolidine Precursor (7): To a solution of allylboron dichloride (generated in situ from allyl-tributylstannane and BCl3) in CH2Cl2 at -78 °C is added a solution of 6 (1.0 equiv) and Et3N (2.2 equiv) in CH2Cl2. The reaction is stirred at room temperature overnight. The solvent is removed, and the residue is extracted with hexanes to give 7 (yield: 57%).

-

Ring-Closing Metathesis to form Bicyclic Precursor (8): A solution of 7 (1.0 equiv) and Grubbs' first-generation catalyst (5 mol %) in CH2Cl2 is stirred at room temperature for 12 h. The solvent is removed, and the residue is purified by column chromatography to give 8 .

-

Oxidative Dehydrogenation to N-TBS BN Indole (3c): A mixture of 8 (1.0 equiv) and Pd/C (10 mol %) in perfluorodecalin is heated at 190 °C for 24 h. The reaction mixture is cooled, and the product is extracted with cold THF. The solvent is removed, and the crude product is purified by silica gel chromatography to afford 3c .

-

Deprotection to Parent BN Indole (3a): To a solution of 3c in THF is added TBAF (1.0 M in THF, 1.1 equiv). The reaction is stirred at room temperature for 2 h. The solvent is removed, and the residue is purified by column chromatography to give the parent BN indole 3a (yield: 55%).[1]

Suzuki-Miyaura Cross-Coupling on a BN-Naphthalene Derivative

General Procedure for the Suzuki-Miyaura Coupling of a Bromo-BN-Naphthalene:

This protocol is a general representation based on established methods.

-

Reaction Setup: To an oven-dried Schlenk flask is added the bromo-BN-naphthalene (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv).

-

Solvent and Degassing: A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Electrophilic Bromination of 1,2-Azaborine

Procedure for the Bromination of N-H-B-phenyl-1,2-azaborine:

-

Reaction Setup: A solution of N-H-B-phenyl-1,2-azaborine in a suitable solvent (e.g., CCl4 or CH2Cl2) is cooled to 0 °C.

-

Addition of Bromine: A solution of bromine (1.0 equiv) in the same solvent is added dropwise to the cooled solution.

-

Reaction: The reaction is typically rapid and complete upon addition of the bromine.

-

Workup: The reaction mixture is concentrated under reduced pressure to yield the brominated product, which can be further purified by crystallization or chromatography if necessary.

Biological Applications and Evaluation

The unique properties of BN-heterocycles make them attractive scaffolds for drug discovery. The introduction of a B-N unit can modulate a compound's potency, selectivity, and pharmacokinetic profile.

BN-Isosteres as Therapeutic Agents

-

Anticancer Agents: Several BN-containing compounds have demonstrated promising anticancer activity. For example, certain boronic acid and benzoxaborole derivatives have shown potent activity against oral squamous cell carcinoma cell lines.[4] The mechanism of action often involves the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell proliferation and survival.

-

Kinase Inhibitors: The replacement of a core aromatic scaffold in known kinase inhibitors with a BN-isostere can lead to novel inhibitors with improved properties. For instance, bioisosteric replacement of the quinazoline core in EGFR inhibitors has yielded potent new compounds.[9] The altered electronic distribution and dipole moment of the BN-heterocycle can lead to different binding interactions with the kinase active site.

-

Antimicrobial Agents: Organoboron compounds, including BN-heterocycles, have shown efficacy against various microbial pathogens, including Mycobacterium tuberculosis and fungal dermatophytes.[4]

Workflow for Biological Evaluation of BN-Containing Drug Candidates

The preclinical evaluation of BN-containing compounds follows a similar workflow to that of traditional small molecules, with some specific considerations for the boron atom.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boron in Disguise: The Parent “Fused” BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BN Isosteres of Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. library-search.open.ac.uk [library-search.open.ac.uk]

The Electrophilic Reactivity of 1,2-Dihydro-1,2-azaborine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1,2-dihydro-1,2-azaborine towards various electrophiles. As a unique benzene isostere, this compound exhibits a rich and distinct electrophilic substitution chemistry. This document details the regioselectivity of these reactions, summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and illustrates the underlying electronic principles and reaction pathways through diagrams. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry who are interested in the functionalization of this important heterocyclic scaffold.

Introduction

This compound is an aromatic heterocycle in which a C=C bond of benzene is replaced by an isoelectronic B-N bond.[1] This substitution imparts unique electronic properties, leading to a polarized aromatic system with distinct reactivity compared to its carbocyclic analogue.[1] Seminal work by Ashe and coworkers in 2006 demonstrated that this compound undergoes classical electrophilic aromatic substitution, opening avenues for the synthesis of a wide array of functionalized derivatives.[1] Competition experiments have shown that 1-ethyl-1,2-dihydro-2-phenyl-1,2-azaborine is a highly nucleophilic aromatic compound, more reactive than 2-methylfuran, furan, and thiophene.[1] This guide will delve into the specifics of this reactivity, providing practical information for the synthesis and manipulation of these promising compounds.

Regioselectivity of Electrophilic Attack

Electrophilic aromatic substitution on the this compound ring predominantly occurs at the C3 and C5 positions.[1][2] This regioselectivity can be rationalized by examining the resonance structures of the Wheland intermediates formed upon electrophilic attack. Attack at C3 and C5 allows for the positive charge to be delocalized over the carbon skeleton and the nitrogen atom without placing a positive charge on the electropositive boron atom.

Key Electrophilic Substitution Reactions

A range of classical electrophilic aromatic substitution reactions have been successfully applied to this compound, yielding a variety of functionalized products.

Data Presentation

The following tables summarize the quantitative data for key electrophilic substitution reactions performed on 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1a ).

Table 1: Halogenation and Related Reactions

| Electrophile/Reagent | Position of Substitution | Product | Yield (%) |

| D2O / D2SO4 | 3 | 3-Deuterio-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | >95 |

| Br2 in CCl4 | 3 | 3-Bromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 90 |

| NBS in DMF | 3 | 3-Bromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 85 |

| Br2 (2 equiv.) in CCl4 | 3, 5 | 3,5-Dibromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 88 |

| H2O2 / AcOH | 3 | 3-Hydroxy-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 70 |

Table 2: Acylation and Aminomethylation Reactions

| Electrophile/Reagent | Lewis Acid / Conditions | Position of Substitution | Product | Yield (%) |

| Acetic anhydride | SnCl4 in CH2Cl2 | 5 | 5-Acetyl-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 10 |

| N,N-Dimethylmethyleneiminium chloride | Refluxing acetonitrile | 5 | 5-(Dimethylaminomethyl)-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine | 60 |

Experimental Protocols

The following are detailed methodologies for the key electrophilic substitution reactions cited in the tables above, based on the work of Pan, Kampf, and Ashe.[2]

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and distilled prior to use.

Synthesis of 3-Bromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine

-

Procedure: To a solution of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) in carbon tetrachloride (10 mL) at 0 °C is added a solution of bromine (1.0 mmol) in carbon tetrachloride (5 mL) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The solvent is then removed under reduced pressure, and the resulting solid is recrystallized from hexane to afford the pure 3-bromo derivative.

Synthesis of 3,5-Dibromo-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine

-

Procedure: Following the procedure for monobromination, 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) in carbon tetrachloride (10 mL) is treated with a solution of bromine (2.0 mmol) in carbon tetrachloride (10 mL) at 0 °C. The mixture is stirred at room temperature for 2 hours. After workup as described above, the dibromo product is obtained.

Synthesis of 3-Hydroxy-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine

-

Procedure: A solution of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) in acetic acid (5 mL) is treated with 30% hydrogen peroxide (1.1 mmol) at room temperature. The reaction is stirred for 24 hours. The mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and the solvent is evaporated. The product is purified by column chromatography on silica gel.

Friedel-Crafts Acetylation: Synthesis of 5-Acetyl-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine

-

Procedure: To a solution of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) and acetic anhydride (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added tin(IV) chloride (1.1 mmol) dropwise. The reaction mixture is stirred at 25 °C for 12 hours. The reaction is then quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, and the solvent is removed. The product is isolated from a complex mixture by column chromatography on silica gel.[2] The low yield suggests the formation of multiple byproducts.[2]

Mannich Reaction: Synthesis of 5-(Dimethylaminomethyl)-1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine

-

Procedure: A mixture of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine (1.0 mmol) and N,N-dimethylmethyleneiminium chloride (1.2 mmol) in acetonitrile (15 mL) is heated at reflux for 6 hours. The solvent is then evaporated, and the residue is taken up in diethyl ether and washed with water. The organic layer is dried over magnesium sulfate and concentrated. The product is purified by column chromatography on silica gel.

Conclusion

This compound is a highly nucleophilic aromatic heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the C3 and C5 positions. This reactivity allows for the facile introduction of a variety of functional groups, making it a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While some reactions, such as the Friedel-Crafts acylation, require further optimization, the established protocols for halogenation, hydroxylation, and aminomethylation provide a solid foundation for the exploration of 1,2-azaborine chemistry. The continued investigation into the reactivity of this unique heterocyclic system is expected to yield new synthetic methodologies and novel functional molecules.

References

A Technical Guide to Nucleophilic Aromatic Substitution on 1,2-Azaborine Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, mechanisms, and experimental protocols for nucleophilic aromatic substitution (SNAr) on 1,2-azaborine rings. As unique isosteres of benzene, 1,2-azaborines present a fascinating landscape for chemical functionalization, offering distinct reactivity patterns that are highly valuable in the fields of medicinal chemistry and materials science.

Introduction: The Unique Reactivity of 1,2-Azaborines

1,2-Azaborines are aromatic heterocycles where a C=C bond in benzene is replaced by an isoelectronic B–N unit.[1][2] This substitution breaks the electronic symmetry of the aromatic ring, imparting a significant dipole moment and creating electronically distinct positions susceptible to selective functionalization. Unlike benzene, which is electron-rich and primarily undergoes electrophilic substitution, the 1,2-azaborine ring exhibits a Lewis acidic boron center and an acidic N-H proton (pKa ≈ 26), rendering it susceptible to nucleophilic attack.[1][3]

This guide focuses on nucleophilic aromatic substitution, a class of reactions that rarely occurs on benzene under mild conditions but proceeds readily on the 1,2-azaborine core.[1] This unique reactivity allows for the direct installation of a wide range of functional groups at the boron position, providing a powerful tool for synthesizing novel analogues of existing drugs and materials.[1][2][4]

Reaction Mechanisms

The mechanism of nucleophilic aromatic substitution on 1,2-azaborines is highly dependent on the nature of the nucleophile and the substituent on the boron atom.

Studies on the parent 1,2-dihydro-1,2-azaborine reveal two primary mechanistic pathways.[1][5][6]

-

With Strong Carbon-Based Nucleophiles: Strong nucleophiles like organolithium reagents (e.g., n-BuLi) first act as a base, deprotonating the N-H group. The resulting nitrogen anion enhances the ring's nucleophilicity. A second equivalent of the nucleophile then attacks the electron-deficient boron atom, leading to a dianionic intermediate. This intermediate subsequently eliminates a hydride ion, and the resulting substituted azaborine anion is quenched with an electrophile.[1][4]

Caption: Proposed mechanism for SNAr with strong C-nucleophiles.

-

With Oxygen-Based Nucleophiles: Weaker nucleophiles, such as alkoxides (e.g., NaOtBu), are not basic enough to deprotonate the N-H group efficiently.[1] In this case, the reaction proceeds through a direct nucleophilic addition to the boron atom, forming an anionic intermediate (a Meisenheimer-like complex). This is followed by the elimination of a hydride, which can occur intramolecularly to release H₂, and subsequent quenching with an electrophile.[1][5]

Caption: Proposed associative mechanism for SNAr with O-nucleophiles.

The scope of nucleophilic substitution can be greatly expanded by pre-functionalizing the boron atom with a good leaving group, such as a halide (e.g., -Cl) or a triflate (-OTf).[4][7] This strategy allows for the use of a broader range of nucleophiles, including weaker and neutral ones.

The reaction proceeds via a classical addition-elimination mechanism. The nucleophile attacks the boron atom, forming a tetrahedral intermediate. Subsequently, the leaving group is expelled to yield the substituted product. Using a triflate leaving group enables reactions with neutral nucleophiles like pyridines to form cationic 1,2-azaborine products.[7][8]

Quantitative Data Summary

The following tables summarize the results of nucleophilic aromatic substitution reactions on various 1,2-azaborine scaffolds.

Table 1: SNAr on Parent this compound [1]

| Entry | Nucleophile (equiv.) | Electrophile (E+) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | n-BuLi (2.0) | TMSCl | N-TMS, B-n-Bu-azaborine | 75 |

| 2 | s-BuLi (2.0) | TMSCl | N-TMS, B-s-Bu-azaborine | 72 |

| 3 | t-BuLi (2.0) | TMSCl | N-TMS, B-t-Bu-azaborine | 68 |

| 4 | PhLi (2.0) | TMSCl | N-TMS, B-Ph-azaborine | 70 |

| 5 | NaOtBu (2.0) | TMSCl | N-TMS, B-OtBu-azaborine | 78 |

| 6 | LiOtBu (2.0) | TMSCl | N-TMS, B-OtBu-azaborine | 71 |

Table 2: SNAr on B-Cl-1,2-Azaborines [4][8]

| Entry | Starting Material | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Et, B-Cl-azaborine | PhMgBr | N-Et, B-Ph-azaborine | 85 |

| 2 | N-Et, B-Cl-azaborine | MeLi | N-Et, B-Me-azaborine | 80 |

| 3 | N-Et, B-Cl-azaborine | NaOMe | N-Et, B-OMe-azaborine | 92 |

| 4 | N-Et, B-Cl-azaborine | LiNMe₂ | N-Et, B-NMe₂-azaborine | 88 |

| 5 | N-Et, B-Cl-azaborine | PhC≡CLi | N-Et, B-(C≡CPh)-azaborine | 75 |

Table 3: SNAr on B-OTf-1,2-Azaborines with Neutral Nucleophiles [7]

| Entry | Starting Material | Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Et, B-OTf-azaborine | Pyridine | [N-Et, B-(pyridine)-azaborine]⁺OTf⁻ | 85 |

| 2 | N-Et, B-OTf-azaborine | 4-Me₂N-Pyridine | [N-Et, B-(4-Me₂N-pyridine)-azaborine]⁺OTf⁻ | 92 |

| 3 | N-Et, B-OTf-azaborine | 4-Ph-Pyridine | [N-Et, B-(4-Ph-pyridine)-azaborine]⁺OTf⁻ | 88 |

Experimental Protocols

The following are generalized experimental protocols derived from published literature. Researchers should consult the primary sources for specific details and safety precautions.

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether (Et₂O).

-

Reaction: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add the organolithium nucleophile (2.0 equiv.) dropwise over 5 minutes.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Quenching: Add the electrophile (e.g., TMSCl, 4.0 equiv.) in a single portion.

-

Allow the reaction to warm slowly to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Et₂O (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of the N-substituted-B-chloro-1,2-azaborine (1.0 equiv.) in an anhydrous solvent such as THF or Et₂O.

-

Reaction: Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Add the nucleophile (e.g., Grignard reagent, organolithium, or sodium alkoxide, 1.1-1.5 equiv.) dropwise.

-

Monitor the reaction by TLC or GC-MS. Stir until the starting material is consumed (typically 1-4 hours).

-

Workup: Quench the reaction with water or saturated aqueous NH₄Cl.

-

Extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by column chromatography or distillation.

Caption: A generalized workflow for SNAr experiments on 1,2-azaborines.

Conclusion

Nucleophilic aromatic substitution on 1,2-azaborine rings is a robust and versatile methodology for the synthesis of novel functionalized heterocycles. The unique electronic properties of the B-N moiety within the aromatic system allow for reactivity patterns that are inaccessible for their all-carbon benzene analogues. By understanding the underlying mechanisms and leveraging the appropriate reaction conditions, researchers can access a wide array of substituted 1,2-azaborines for applications in drug discovery, materials science, and catalysis.

References

- 1. Nucleophilic Aromatic Substitution Reactions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Azaborine - Wikipedia [en.wikipedia.org]

- 4. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Azaborine Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Computational Insights into the Reactivity of 1,2-Azaborine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 1,2-azaborine, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. Drawing upon a range of computational studies, this document elucidates the electronic structure, reaction mechanisms, and thermodynamic and kinetic parameters that govern the chemical behavior of this benzene isostere. The information presented herein is intended to guide the rational design of novel 1,2-azaborine derivatives with tailored properties for various applications.

Electrophilic Aromatic Substitution and One-Electron Oxidation

Computational studies, primarily employing density functional theory (DFT), have revealed that 1,2-dihydro-1,2-azaborines are generally more susceptible to electrophilic substitution and one-electron oxidation than their benzene counterparts.[1][2][3] This enhanced reactivity is attributed to the distinct electronic nature of the boron-nitrogen bond compared to the carbon-carbon bond in benzene.

Regioselectivity in Electrophilic Attack

A key aspect of 1,2-azaborine reactivity is the regioselectivity of electrophilic attack. Computational analyses of the relative stabilities of Wheland intermediates (arenium ions) formed during electrophilic substitution reactions have shown a preference for substitution at the C(3) and C(5) positions.[1][2] The preference for C(3) over C(5) substitution is influenced by the electrophilicity of the attacking species, with a decreasing preference observed for less potent electrophiles.[1][2]

In the case of boron-unsubstituted 1,2-azaborines, chlorination and nitration are predicted to favor reaction at the boron atom, leading to the formation of B-chlorinated derivatives and a novel class of B-bound 1,2-azaborinyl nitrites, respectively.[1][2]

Computational Protocols for Electrophilic Substitution Studies

The investigation of electrophilic aromatic substitution reactions of 1,2-azaborines has been predominantly carried out using DFT calculations. A representative computational methodology is outlined below:

Software: Gaussian 03 or similar quantum chemistry packages. Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional. Basis Set: 6-311+G(d,p) is a popular choice, providing a good balance between accuracy and computational cost. This basis set includes diffuse functions (+) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. Solvation Model: The polarizable continuum model (PCM) is often employed to simulate the effects of a solvent, such as water or chloroform. Energy Calculations: Geometry optimizations are performed to locate the minimum energy structures of reactants, intermediates, and products. Frequency calculations are then carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Cycloaddition Reactions

The reactivity of 1,2-azaborine in cycloaddition reactions has also been a subject of computational investigation. These studies provide insights into the pericyclic reactivity of this heterocycle.

6π-Electrocyclization in 1,2-Azaborine Synthesis

A modular synthesis of multi-substituted 1,2-azaborines has been shown to proceed through an unusual 6π-electrocyclization mechanism.[4] DFT calculations have been instrumental in elucidating this pathway, which involves a diene intermediate that is an isostere of 1,3,5-trienes.[4] The activation free energy for this electrocyclization was calculated to be significantly lower than that of its all-carbon counterpart, highlighting the influence of the B-N bond on the reaction kinetics.[4]

Experimental Workflow: Computational Analysis of 6π-Electrocyclization

Caption: Computational workflow for studying the 6π-electrocyclization reaction.

Quantitative Data: Activation Energies

| Reaction | System | Activation Free Energy (kcal/mol) | Reference |

| 6π-Electrocyclization | BN-diene intermediate (9) | 20.8 | [4] |

| 6π-Electrocyclization | All-carbon triene (11) | 34.9 | [4] |

Cation-π Interactions

The ability of the 1,2-azaborine ring to engage in non-covalent interactions is crucial for its potential applications in biological systems. Computational studies at the MP2/aug-cc-pVDZ level of theory have investigated the interaction of various cations with the π-system of 1,2-dihydro-1,2-azaborine.[5]

These studies reveal that the interaction is governed by a combination of electrostatic and polarization effects.[5] The strength of the interaction is dependent on the size and charge of the cation.[5] For instance, among a series of studied cations, Be²⁺ was found to exhibit the strongest interaction with the 1,2-azaborine ring.[5]

Computational Protocol for Cation-π Interaction Studies

Software: GAMESS or similar ab initio quantum chemistry packages. Method: Second-order Møller-Plesset perturbation theory (MP2) is a suitable method for capturing electron correlation effects, which are important for describing non-covalent interactions. Basis Set: The Dunning's correlation-consistent basis set, aug-cc-pVDZ, is employed to provide a good description of the electron distribution, particularly for anions and weakly bound systems. Analysis: Energy decomposition analysis (EDA) is used to partition the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms.

Quantitative Data: Cation-π Interaction Energies

| Cation | Interaction Energy (kcal/mol) | Reference |

| Li⁺ | -34.8 | [5] |

| Na⁺ | -25.7 | [5] |

| K⁺ | -18.9 | [5] |

| Be²⁺ | -139.4 | [5] |

| Mg²⁺ | -89.1 | [5] |

Photoisomerization Reactions

The photochemical behavior of this compound has been explored through nonadiabatic molecular dynamics simulations.[6] These studies have identified three distinct relaxation pathways following photoexcitation:

-

Direct relaxation: The molecule returns to the ground state without undergoing any significant structural change.[6]

-

Relaxation via a prefulvene-like intermediate: The molecule transiently forms a prefulvene-like structure before relaxing back to the ground state.[6]

-

Formation of the Dewar isomer: This pathway leads to the formation of a stable photoproduct, the Dewar isomer of 1,2-azaborine.[6][7]

Theoretical calculations have been successful in identifying the most stable photoisomers and have shown that the formation of the Dewar isomer is energetically favorable, which is consistent with experimental observations.[6][7]

Signaling Pathway: Photoisomerization of 1,2-Azaborine

Caption: Photoisomerization pathways of 1,2-azaborine.

Conclusion

Computational studies have provided invaluable insights into the reactivity of 1,2-azaborine, complementing and guiding experimental investigations. The enhanced reactivity towards electrophiles, the unique pathways for cycloaddition reactions, the significant cation-π interactions, and the distinct photochemical behavior all underscore the rich and complex chemistry of this heterocycle. The detailed computational protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the potential of 1,2-azaborine in their respective fields. The continued synergy between computational and experimental chemistry will undoubtedly lead to the development of novel 1,2-azaborine-based molecules with exciting applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Ultrafast photoisomerization mechanism of azaborine revealed by nonadiabatic molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Photoisomerization of this compound – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Monocyclic 1,2-Azaborines

Monocyclic 1,2-azaborines are a fascinating class of aromatic heterocycles that are isoelectronic and isostructural with benzene, where a carbon-carbon double bond is replaced by a boron-nitrogen single bond.[1][2] This BN/CC isosterism imparts unique electronic properties, including increased polarity and altered reactivity, while maintaining a similar size and shape to their carbocyclic analogues.[3] These characteristics have positioned 1,2-azaborines as promising pharmacophores in drug discovery and versatile building blocks in materials science.[1][3][4] Studies have shown that incorporating a 1,2-azaborine moiety can lead to improved aqueous solubility, enhanced biological activity, and better oral bioavailability compared to the corresponding carbonaceous compounds.[4][5] This guide provides a comprehensive overview of the core synthetic methodologies and characterization techniques for monocyclic 1,2-azaborines.

Synthesis of Monocyclic 1,2-Azaborines

The synthesis of stable, monocyclic 1,2-azaborines has evolved significantly from early methods requiring harsh conditions to modern, milder, and more versatile protocols.[1]

Ring-Closing Metathesis (RCM) and Oxidation

A breakthrough in the field was the development of a ring-closing metathesis (RCM) and oxidation sequence by the Ashe group.[1][2] This approach provides a mild and efficient pathway to the 1,2-azaborine core. The general workflow begins with the formation of a bisallyl aminoborane, which then undergoes RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form a six-membered ring. Subsequent oxidation or dehydrogenation of this intermediate yields the aromatic 1,2-azaborine.[1][6] The Liu group later expanded on this methodology, developing a one-pot, two-step sequence and using palladium on carbon (Pd/C) or Pd black for the oxidation step, which proved highly efficient.[1][7]

Modular Synthesis via Cyclopropane Ring-Opening

A recent and highly modular method involves the reaction of readily available cyclopropyl imines or ketones with dibromoboranes.[3][8] This strategy proceeds through a boron-mediated cyclopropane ring-opening, followed by a base-mediated elimination and a unique 6π-electrocyclization to form the 1,2-azaborine ring.[3][9] This approach is notable for its operational simplicity, scalability, and broad substrate scope, allowing for the synthesis of multi-substituted 1,2-azaborines in a single pot.[3]

Late-Stage Functionalization

The ability to functionalize the 1,2-azaborine core at specific positions is critical for tuning its properties. Several regioselective methods have been developed.[10]

-

N- and B-Functionalization: The nitrogen atom can be functionalized using various electrophiles, while the boron atom is susceptible to nucleophilic substitution, often after converting a B-Cl or B-H bond to a more labile group.[1][11]

-

C3-Functionalization: The electron-rich C3 position can be selectively halogenated (e.g., with Br₂), providing a handle for subsequent cross-coupling reactions.[12][13]

-

C6-Functionalization: The most acidic C-H proton is at the C6 position, which can be selectively functionalized via iridium-catalyzed C-H borylation, followed by Suzuki cross-coupling.[12]

-

C4/C5-Functionalization: The C4 and C5 positions are less reactive and harder to functionalize selectively. However, methods involving the resolution of borylated isomer mixtures have been developed to access these positions.[13]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following is a representative protocol for the synthesis of a key 1,2-azaborine intermediate, adapted from literature.[7]

Protocol: One-Pot Synthesis of N-TBS-B-Cl-1,2-azaborine

This procedure combines ring-closing metathesis and subsequent oxidation in a one-pot sequence, improving yields over a two-step process.[7] All manipulations should be performed under an inert atmosphere (N₂) using standard air-free techniques.

-

Ring-Closing Metathesis (RCM):

-

In a glove box, dissolve the starting material, N-allyl-N-TBS-B-allyl chloride adduct (1.0 eq), in anhydrous toluene.

-

Add Grubbs' First Generation Catalyst (approx. 1.5 mol%).

-

Stir the reaction mixture at room temperature for approximately 16 hours. The reaction progress can be monitored by ¹H NMR spectroscopy.

-

-

Oxidation:

-

To the resulting solution containing the ring-closed product, add palladium on carbon (10 wt% Pd, approx. 7 mol%).

-

Heat the reaction mixture to 110 °C and stir for 24-48 hours.

-

Monitor the formation of the aromatic product by ¹¹B NMR spectroscopy (a characteristic shift will appear for the 1,2-azaborine).[7]

-

-